molecular formula C9H12Br2S B13475172 4-Bromo-2-(2-(bromomethyl)butyl)thiophene

4-Bromo-2-(2-(bromomethyl)butyl)thiophene

Cat. No.: B13475172
M. Wt: 312.07 g/mol
InChI Key: PJPVNOLHZPWGBM-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(bromomethyl)butyl)thiophene is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a butyl side chain, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(bromomethyl)butyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-butylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(bromomethyl)butyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Scientific Research Applications

4-Bromo-2-(2-(bromomethyl)butyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(bromomethyl)butyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and the exploration of various scientific and industrial uses .

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

4-bromo-2-[2-(bromomethyl)butyl]thiophene

InChI

InChI=1S/C9H12Br2S/c1-2-7(5-10)3-9-4-8(11)6-12-9/h4,6-7H,2-3,5H2,1H3

InChI Key

PJPVNOLHZPWGBM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CS1)Br)CBr

Origin of Product

United States

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